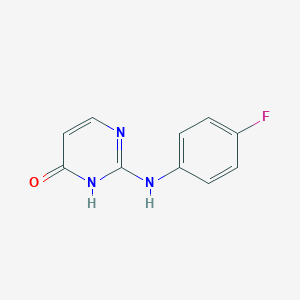
2-(4-fluoroanilino)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluoroanilino)-4(3H)-pyrimidinone, commonly known as PF-04449913, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit potent activity against various types of cancer.
Mecanismo De Acción
PF-04449913 works by inhibiting the activity of the Hedgehog signaling pathway, which is known to play a critical role in the development and progression of cancer. By inhibiting this pathway, PF-04449913 can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
PF-04449913 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PF-04449913 has several advantages for lab experiments, including its potent activity against cancer cells, its well-characterized mechanism of action, and its ability to induce apoptosis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on PF-04449913. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce potential toxicities. Another area of interest is the identification of biomarkers that can be used to predict patient response to PF-04449913 and guide treatment decisions. Additionally, further studies are needed to determine the long-term safety and efficacy of PF-04449913 in humans.
Métodos De Síntesis
The synthesis of PF-04449913 involves the condensation of 4-fluoroaniline with 2-cyano-4(3H)-pyrimidinone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
PF-04449913 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent activity against various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Propiedades
Nombre del producto |
2-(4-fluoroanilino)-4(3H)-pyrimidinone |
|---|---|
Fórmula molecular |
C10H8FN3O |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
2-(4-fluoroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) |
Clave InChI |
FNLBEMGGJIKKRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
SMILES canónico |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275044.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)